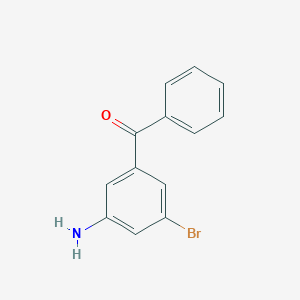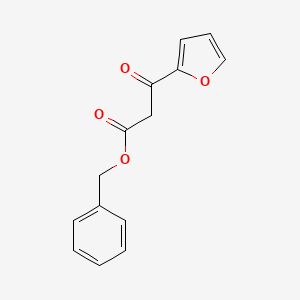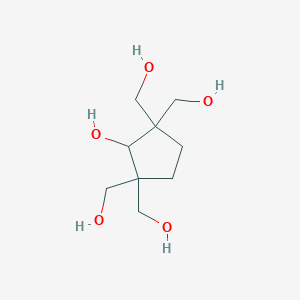
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H16O5 It is a derivative of cyclopentanone, characterized by the presence of four hydroxymethyl groups attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol can be synthesized through the reaction of cyclopentanone with formaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives with carboxylic acid groups.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
- 2,2,5,5-Tetrakis(methyl)cyclopentanone
- 2,2,5,5-Tetrakis(aminomethyl)cyclopentanone
Uniqueness
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of four hydroxymethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and enable its use in a variety of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
39163-81-0 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h7,10-14H,1-6H2 |
InChI-Schlüssel |
CZUBQUARCSECDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1(CO)CO)O)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


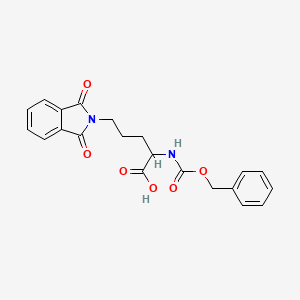
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
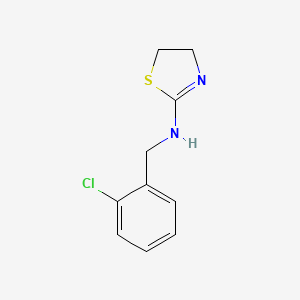
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
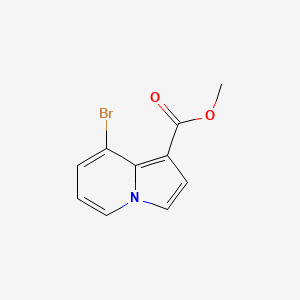
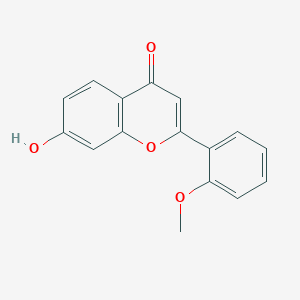
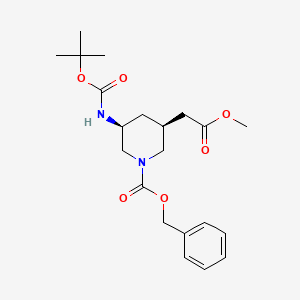
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
